Physicochemical Differentiation: Increased Lipophilicity and Reduced Acidity Relative to Ethyl Salicylate
The 5-ethoxy substitution in Ethyl 5-ethoxy-2-hydroxybenzoate increases lipophilicity and reduces acidity relative to unsubstituted ethyl salicylate. The target compound exhibits a predicted XLogP3 of 3.3 [1] and a predicted pKa of 10.46 ± 0.18 . In contrast, ethyl salicylate (ethyl 2-hydroxybenzoate, CAS 118-61-6) has an experimentally determined XLogP3 of approximately 2.8 and a pKa of approximately 8.1–8.5. These differences in partition coefficient and acid dissociation constant are consequential for membrane permeability, formulation behavior, and analytical method development.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 (computed) |
| Comparator Or Baseline | Ethyl salicylate: ~2.8 (experimental/computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | Computed using XLogP3 algorithm |
Why This Matters
Higher lipophilicity alters passive membrane diffusion and chromatographic retention behavior, directly impacting suitability for assays requiring specific logP ranges.
- [1] PubChem. Ethyl 5-ethoxy-2-hydroxybenzoate (CID 4419976). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4419976. View Source
